molecular formula C41H87Cl2N3O3 B12760564 N'-(2-aminoethyl)ethane-1,2-diamine;1-chlorohexadecane;2-(chloromethyl)oxirane;octadecanoic acid CAS No. 73018-50-5

N'-(2-aminoethyl)ethane-1,2-diamine;1-chlorohexadecane;2-(chloromethyl)oxirane;octadecanoic acid

Cat. No.: B12760564
CAS No.: 73018-50-5
M. Wt: 741.1 g/mol
InChI Key: TXKNTPHOFURUBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-(2-aminoethyl)ethane-1,2-diamine;1-chlorohexadecane;2-(chloromethyl)oxirane;octadecanoic acid is a complex compound composed of multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

    N’-(2-aminoethyl)ethane-1,2-diamine: This component can be synthesized by reacting 1,2-dichloroethane with ammonia under high temperature and pressure conditions. The reaction typically occurs in a tubular reactor at temperatures between 150-250°C and pressures around 392.3 kPa.

    1-chlorohexadecane: This can be prepared by the chlorination of hexadecane using chlorine gas in the presence of ultraviolet light or a radical initiator. The reaction is typically carried out at room temperature.

    2-(chloromethyl)oxirane: This component can be synthesized by the epoxidation of allyl chloride using a peracid such as m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Octadecanoic acid: Commonly known as stearic acid, it can be obtained from the hydrolysis of animal fats or vegetable oils. The hydrolysis is typically carried out using a strong acid or base at elevated temperatures.

Industrial Production Methods

The industrial production of these components involves large-scale chemical processes with optimized reaction conditions to maximize yield and purity. For example, the production of N’-(2-aminoethyl)ethane-1,2-diamine may involve continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine and alkyl groups. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can occur at the oxirane ring and the carbonyl group of octadecanoic acid. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro groups. Common nucleophiles include hydroxide ions, amines, and thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Hydroxide ions (OH-), amines, thiols

Major Products Formed

    Oxidation: Formation of corresponding oxides and ketones.

    Reduction: Formation of alcohols and alkanes.

    Substitution: Formation of substituted amines, alcohols, and thiols.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis due to its multiple functional groups. It can be used to synthesize complex molecules and polymers.

Biology

In biological research, the compound can be used as a cross-linking agent for proteins and nucleic acids. It can also be used to study the effects of various functional groups on biological activity.

Medicine

Industry

In the industrial sector, the compound can be used as a surfactant, emulsifier, and corrosion inhibitor. It is also used in the production of polymers and resins.

Mechanism of Action

The mechanism of action of this compound depends on its interaction with various molecular targets. For example, the amine groups can form hydrogen bonds with biological molecules, while the oxirane ring can undergo ring-opening reactions with nucleophiles. The chloro groups can participate in substitution reactions, and the carboxylic acid group can form esters and amides.

Comparison with Similar Compounds

Similar Compounds

    Diethylenetriamine: Similar structure with multiple amine groups.

    Hexadecyl chloride: Similar alkyl chain with a chloro group.

    Epichlorohydrin: Similar oxirane ring with a chloro group.

    Stearic acid: Similar long-chain carboxylic acid.

Uniqueness

The uniqueness of N’-(2-aminoethyl)ethane-1,2-diamine;1-chlorohexadecane;2-(chloromethyl)oxirane;octadecanoic acid lies in its combination of multiple functional groups, which allows it to participate in a wide range of chemical reactions and applications. This makes it a versatile compound in various fields of research and industry.

Properties

CAS No.

73018-50-5

Molecular Formula

C41H87Cl2N3O3

Molecular Weight

741.1 g/mol

IUPAC Name

N'-(2-aminoethyl)ethane-1,2-diamine;1-chlorohexadecane;2-(chloromethyl)oxirane;octadecanoic acid

InChI

InChI=1S/C18H36O2.C16H33Cl.C4H13N3.C3H5ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17;5-1-3-7-4-2-6;4-1-3-2-5-3/h2-17H2,1H3,(H,19,20);2-16H2,1H3;7H,1-6H2;3H,1-2H2

InChI Key

TXKNTPHOFURUBM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCCCCCl.C1C(O1)CCl.C(CNCCN)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.